Tert-butyl 2-but-3-enylazetidine-1-carboxylate

Description

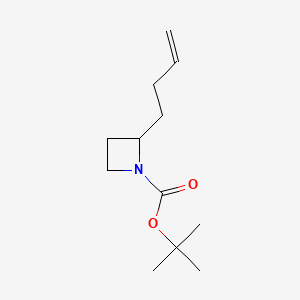

Tert-butyl 2-but-3-enylazetidine-1-carboxylate is a Boc-protected azetidine derivative featuring a four-membered azetidine ring substituted at position 2 with a but-3-enyl group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic procedures. The but-3-enyl substituent introduces a terminal alkene, which confers reactivity for further functionalization (e.g., cross-coupling or cycloaddition reactions). This compound is of interest in medicinal chemistry and organic synthesis due to the azetidine ring’s rigidity and the versatility of the alkene group.

Properties

Molecular Formula |

C12H21NO2 |

|---|---|

Molecular Weight |

211.30 g/mol |

IUPAC Name |

tert-butyl 2-but-3-enylazetidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO2/c1-5-6-7-10-8-9-13(10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |

InChI Key |

WEMWWIPGJFCFIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CCC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-but-3-enylazetidine-1-carboxylate typically involves the following steps:

Azetidine Synthesis: The azetidine ring can be synthesized through cyclization reactions starting from amino alcohols or amino acids.

Alkylation: The azetidine ring is then alkylated with an appropriate alkyl halide to introduce the but-3-enyl group.

Esterification: Finally, the carboxylic acid group is esterified using tert-butanol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-but-3-enylazetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

Tert-butyl 2-but-3-enylazetidine-1-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 2-but-3-enylazetidine-1-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-butyl 2-but-3-enylazetidine-1-carboxylate with structurally related azetidine and pyrrolidine derivatives from the evidence, focusing on substituent effects, reactivity, and applications.

Structural and Functional Group Comparisons

Key Research Findings

Substituent Position and Reactivity :

- The target compound’s but-3-enyl group at position 2 may induce distinct steric effects compared to position 3 substituents in analogs (e.g., ethynyl or hydroxyethyl). Position 2 substitution in azetidines could influence ring strain and reactivity in nucleophilic or electrophilic reactions .

- The ethynyl group in tert-butyl 3-ethynylazetidine-1-carboxylate enables click chemistry applications, such as Cu-catalyzed azide-alkyne cycloaddition (CuAAC), which is critical in bioconjugation .

- Functional Group Impact: But-3-enyl (target): The terminal alkene allows for olefin metathesis or epoxidation, useful in polymer chemistry or drug derivatization. Amino-methyl (): The primary amine facilitates nucleophilic reactions (e.g., amide bond formation), making it a versatile intermediate in peptide-mimetic drug design . Hydroxyethyl (): Enhances hydrophilicity and hydrogen-bonding capacity, improving solubility for pharmaceutical formulations .

- Stability and Safety: Boc-protected azetidines are generally stable under basic conditions but require acid for deprotection. Substituents like alkenes (target) may necessitate inert storage to prevent oxidation, while hydroxyethyl groups () could introduce hygroscopicity .

- Applications: Medicinal Chemistry: Azetidines serve as rigid scaffolds for bioactive molecules. The target’s alkene may aid in prodrug strategies, while ’s amino-methyl derivative is suited for kinase inhibitor synthesis . Material Science: Ethynyl-substituted azetidines () are valuable in polymer networks via click chemistry .

Biological Activity

Tert-butyl 2-but-3-enylazetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive understanding of its biological activity.

Synthesis and Structural Characteristics

This compound can be synthesized through several methods, often involving the reaction of azetidine derivatives with various carboxylic acids or their derivatives. The general synthetic pathway involves:

- Formation of the Azetidine Ring : Typically achieved through cyclization reactions involving amines and carbonyl compounds.

- Carboxylation : The introduction of the tert-butyl ester group enhances the solubility and stability of the compound.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines such as HepG2 (liver cancer cells) indicate that this compound has a moderate cytotoxic effect. The IC50 values suggest that while the compound is effective against certain cancer cell lines, it may also affect normal cells at higher concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 (breast cancer) | 30 |

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

- Antibacterial Peptides : Research indicates that modifications to the azetidine structure can enhance antibacterial properties, making it a candidate for developing new antibiotics targeting resistant strains .

- Cancer Therapeutics : A study focused on the compound's ability to induce apoptosis in cancer cells, showing promise for therapeutic applications in oncology .

- Enzyme Inhibition : Investigations into enzyme interactions reveal that this compound can inhibit specific proteases involved in bacterial virulence, suggesting a dual role in both antimicrobial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.